4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile
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Overview
Description
4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile is an organic compound that features a brominated phenoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile typically involves the following steps:
Bromination: The starting material, 2-bromo-3-hydroxybenzaldehyde, undergoes bromination to introduce the bromine atom at the desired position.
Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base to form the allyl ether.
Nitrile Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form alkanes.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form ketones or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of nitriles.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of primary amines or alkanes.
Scientific Research Applications
4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor to drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for compounds derived from 4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile depends on the specific derivative and its target. Generally, these compounds may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group can play crucial roles in binding to the target site, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-{2-Bromo-3-[(prop-2-yn-1-yloxy]phenoxy}but-2-enenitrile: Similar structure but with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.
4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-{2-Bromo-3-[(prop-2-en-1-yl)oxy]phenoxy}but-2-enenitrile is unique due to its combination of a brominated phenoxy group and a nitrile group, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
818377-73-0 |
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Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
4-(2-bromo-3-prop-2-enoxyphenoxy)but-2-enenitrile |
InChI |
InChI=1S/C13H12BrNO2/c1-2-9-16-11-6-5-7-12(13(11)14)17-10-4-3-8-15/h2-7H,1,9-10H2 |
InChI Key |
DVIKRRNJETVMSW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C(=CC=C1)OCC=CC#N)Br |
Origin of Product |
United States |
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